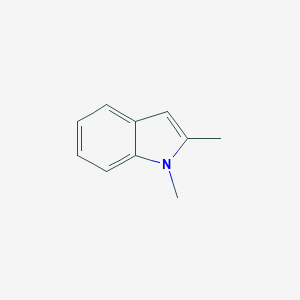

1,2-Dimethylindole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62087. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMUOUXGBFNLSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236367 | |

| Record name | 1,2-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline powder; [TCI America MSDS] | |

| Record name | 1,2-Dimethyl-1H-indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 1,2-Dimethyl-1H-indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

875-79-6 | |

| Record name | 1,2-Dimethylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-1H-indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H373TS720O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fischer Indole Synthesis: A Technical Guide to the Preparation of 1,2-Dimethylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a paramount method for the construction of the indole nucleus. This technical guide provides an in-depth examination of the Fischer reaction for the specific synthesis of 1,2-dimethylindole, a valuable scaffold in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides detailed experimental protocols derived from established methodologies, presents quantitative data for reaction optimization, and includes mandatory visualizations to illustrate the chemical pathways and experimental workflows.

Introduction

The indole scaffold is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials. The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a suitable aldehyde or ketone.[1] The overall transformation involves the condensation of the two starting materials to form a hydrazone, which then undergoes a characteristic[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring.[1]

This guide focuses on the synthesis of this compound, which is prepared from the reaction of N-methyl-N-phenylhydrazine and acetone (B3395972). This specific derivative serves as a crucial building block for more complex molecules, including potential GSK-3β inhibitors and antihyperlipidemic agents.

Reaction Mechanism

The synthesis of this compound proceeds through a series of well-established steps, initiated by acid catalysis. The choice of catalyst can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1]

The key stages of the mechanism are:

-

Hydrazone Formation: N-methyl-N-phenylhydrazine reacts with acetone to form the corresponding N-methyl-N-phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial for the subsequent rearrangement.[1]

-

[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond to create a di-imine intermediate.[1]

-

Aromatization & Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminal.

-

Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic this compound product.

Figure 1. Reaction mechanism of the Fischer indole synthesis for this compound.

Experimental Protocols

The synthesis can be performed as a one-pot reaction, where the intermediate hydrazone is not isolated.[3] Below are two representative protocols: one using a classic Lewis acid catalyst in a solvent and another employing a solvent-free approach.

Protocol 1: Zinc Chloride Catalyzed Synthesis in Ethanol (B145695)

This method is a conventional approach using a common Lewis acid catalyst.

Reagents and Materials:

-

N-methyl-N-phenylhydrazine

-

Acetone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ethanol

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methyl-N-phenylhydrazine (1.0 eq) in ethanol.

-

Reagent Addition: Add acetone (1.1 eq) to the solution. A slight exotherm may be observed. Stir the mixture for 15-20 minutes at room temperature to facilitate the formation of the hydrazone.

-

Catalyst Addition: Carefully add anhydrous zinc chloride (1.5 eq) in portions to the stirred mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure.

-

Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel. Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol 2: Solvent-Free Synthesis with p-Toluenesulfonic Acid

This "green chemistry" approach minimizes solvent waste and can lead to high yields with short reaction times.[4]

Reagents and Materials:

-

N-methyl-N-phenylhydrazine

-

Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Test tube or small reaction vial, heating bath (oil bath or heating block)

Procedure:

-

Mixing Reagents: In a test tube, combine N-methyl-N-phenylhydrazine (1.0 eq), acetone (1.0-1.1 eq), and p-toluenesulfonic acid monohydrate (2.0-3.0 eq).[4]

-

Reaction: Heat the mixture with swirling in a preheated oil bath at approximately 100°C for 5-10 minutes. The mixture will darken.[4]

-

Workup: Cool the reaction mixture to room temperature. Add water to the cooled mixture, which should cause the product to precipitate.

-

Isolation: Collect the crude product by filtration.

-

Purification: Wash the collected solid with water and dry under vacuum to yield the product. Further purification can be achieved by recrystallization if necessary.

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen catalyst, solvent, and reaction temperature. The following table summarizes representative conditions and outcomes for Fischer syntheses of dimethyl-substituted indoles.

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylhydrazine, Acetone | ZnCl₂ | Ethanol | Reflux | 1 | ~80 | [5] (analogue) |

| Phenylhydrazine, 3-Pentanone | p-TsOH·H₂O | None | 100 | 0.08 | 82 | [4] (analogue) |

| Phenylhydrazine HCl, Cyclopentanone | Acetic Acid | DMSO/H₂O | 110 | 0.33 | >90 | [2] (analogue) |

| Phenylhydrazine HCl, Butanone | None | THF (Microwave) | 150 | 0.25 | 95 | (analogue) |

Physical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Appearance | Crystals |

| Melting Point | 55-58 °C |

| CAS Number | 875-79-6 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via the Fischer indole reaction.

Figure 2. General experimental workflow for this compound synthesis.

Conclusion

The Fischer indole synthesis provides a reliable and efficient pathway to this compound. The reaction can be tailored through the choice of acid catalyst and conditions, with modern variations offering solvent-free and rapid procedures suitable for high-throughput synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and optimize the production of this important heterocyclic compound for applications in drug discovery and chemical research.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions | CoLab [colab.ws]

- 3. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. scispace.com [scispace.com]

- 5. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Synthesis of 1,2-Dimethylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1,2-dimethylindole, a significant heterocyclic compound utilized as a building block in the development of pharmaceuticals and other advanced organic materials. This document details the mechanisms, experimental protocols, and comparative data for the most relevant synthetic methodologies.

Introduction

This compound is a derivative of indole (B1671886), an aromatic heterocyclic organic compound. The presence of methyl groups at the 1 and 2 positions of the indole ring imparts specific chemical properties that make it a valuable intermediate in organic synthesis. Its applications range from the synthesis of dyes and agrochemicals to its use as a crucial component in the development of novel therapeutic agents. This guide will focus on the core mechanisms of its formation, providing detailed procedural insights for its synthesis in a laboratory setting.

Synthetic Methodologies

The formation of this compound can be achieved through several synthetic pathways. The most prominent among these are the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the N-methylation of 2-methylindole (B41428). Each method offers distinct advantages and is suited for different starting materials and laboratory conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1][2] For the synthesis of this compound, N-methyl-N-phenylhydrazine and acetone (B3395972) are the logical starting materials.

Mechanism:

The reaction proceeds through several key steps:

-

Hydrazone Formation: N-methyl-N-phenylhydrazine reacts with acetone in the presence of an acid catalyst to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to form an ene-hydrazine intermediate.

-

[3][3]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

-

Elimination: Finally, a molecule of ammonia (B1221849) is eliminated to yield the aromatic indole ring.

Experimental Protocol:

A general procedure for the Fischer indole synthesis is as follows:

-

Reactant Mixture: In a round-bottom flask, combine N-methyl-N-phenylhydrazine (1.0 equivalent) and acetone (1.0-1.2 equivalents).[4]

-

Acid Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an appropriate solvent like glacial acetic acid or ethanol.[1][4]

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base if a strong acid was used. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt like sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is another classical method for indole formation, which involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine.[5] For the synthesis of this compound, the reaction would typically involve N-methylaniline and α-chloroacetone.

Mechanism:

The mechanism of the Bischler-Möhlau synthesis is complex and can proceed through different pathways. A plausible mechanism involves:

-

Nucleophilic Substitution: N-methylaniline acts as a nucleophile and displaces the halogen from α-chloroacetone to form an α-(N-methylanilino)acetone intermediate.

-

Second Amination: A second molecule of N-methylaniline reacts with the carbonyl group of the intermediate to form a diamine species or an enamine.

-

Cyclization: An intramolecular electrophilic cyclization occurs, where the aniline (B41778) ring attacks the enamine or a related intermediate.

-

Aromatization: The cyclized intermediate then undergoes aromatization, typically with the elimination of a molecule of aniline or ammonia, to form the final indole product.

Experimental Protocol:

A general procedure for the Bischler-Möhlau synthesis is as follows:

-

Reaction Mixture: Heat a mixture of N-methylaniline (in excess) and α-chloroacetone.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, and in some cases, a catalyst like lithium bromide or microwave irradiation can be used to improve yields and reduce reaction times.[5]

-

Work-up and Purification: After the reaction is complete, the excess aniline is removed, often by distillation or extraction. The resulting crude product is then purified by column chromatography or recrystallization.

N-Methylation of 2-Methylindole

A straightforward approach to this compound is the direct methylation of the nitrogen atom of 2-methylindole. This method is often preferred due to the commercial availability of 2-methylindole and the high efficiency of N-alkylation reactions of indoles.

Mechanism:

The N-methylation of 2-methylindole typically proceeds via a nucleophilic substitution reaction.

-

Deprotonation: A base is used to deprotonate the nitrogen atom of 2-methylindole, forming a more nucleophilic indolide anion. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium amide (NaNH₂).

-

Nucleophilic Attack: The indolide anion then acts as a nucleophile and attacks the methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), in an Sₙ2 reaction.

Experimental Protocol (Using Sodium Hydride and Methyl Iodide):

-

Preparation: To a solution of 2-methylindole (1.0 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Anion Formation: Allow the mixture to stir at room temperature for about 30 minutes to ensure complete formation of the indolide anion.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Reaction: Let the reaction warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Fischer Indole Synthesis | N-methyl-N-phenylhydrazine, Acetone | Polyphosphoric Acid | - | 100 | 15 min | ~70-80 | Theoretical |

| Bischler-Möhlau Synthesis | N-methylaniline, α-chloroacetone | - | Excess N-methylaniline | Reflux | Several hours | Variable | [5] |

| N-Methylation | 2-Methylindole, Methyl Iodide | Sodium Hydride | DMF | 0 to RT | ~2-4 h | High | General Protocol |

| N-Methylation | 2-Methylindole, Dimethyl Sulfate | Potassium Hydroxide | Acetone | Reflux | ~3 h | High | General Protocol |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ 7.55 (d, 1H, Ar-H), 7.25-7.05 (m, 3H, Ar-H), 6.30 (s, 1H, C3-H), 3.65 (s, 3H, N-CH₃), 2.40 (s, 3H, C2-CH₃) |

| ¹³C NMR (CDCl₃) | δ 137.5, 128.0, 120.5, 120.0, 119.5, 109.0, 100.5, 29.5 (N-CH₃), 13.0 (C2-CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1600, 1470 (C=C stretch), ~1330 (C-N stretch) |

| Mass Spectrometry (EI) | m/z 145 (M⁺), 130 (M-CH₃)⁺ |

Conclusion

This guide has outlined the principal synthetic routes for the formation of this compound, providing detailed mechanistic insights and general experimental protocols. The Fischer indole synthesis and Bischler-Möhlau synthesis represent classical methods for constructing the indole core, while the N-methylation of 2-methylindole offers a more direct and often higher-yielding alternative, contingent on the availability of the starting material. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific laboratory capabilities. The provided data tables offer a convenient reference for the comparison of these methods and for the characterization of the final product.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2-Dimethylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylindole is an aromatic heterocyclic organic compound that belongs to the indole (B1671886) family. Possessing a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring with two methyl group substitutions, this compound serves as a valuable building block in organic synthesis.[1] Its unique structural characteristics impart a range of physical and chemical properties that make it a significant intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | Pale yellow solid or crystals | [1] |

| Melting Point | 33 °C | [1] |

| Boiling Point | 260 °C | [1] |

| Density | 1.0165 g/cm³ | [1] |

Table 2: Solubility and Spectroscopic Data of this compound

| Property | Description | Reference(s) |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol, chloroform, and acetone (B3395972). | [1] |

| ¹H NMR Spectroscopy | Spectra available, with characteristic peaks for aromatic and methyl protons. | [3] |

| ¹³C NMR Spectroscopy | Spectra available, showing distinct signals for the carbon atoms in the indole ring system and methyl groups. | [3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to C-H, C=C, and C-N bonds within the molecule. | [4] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed, along with characteristic fragmentation patterns. | [3] |

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[3][5]

Reaction Scheme:

N-methylphenylhydrazine + Acetone → this compound + NH₃ + H₂O

Materials:

-

N-methylphenylhydrazine

-

Acetone

-

Glacial Acetic Acid (as catalyst and solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve N-methylphenylhydrazine in glacial acetic acid.

-

Add a molar excess of acetone to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent such as ethyl acetate using a separatory funnel.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a pale yellow solid.

Spectroscopic Analysis Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[6]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two KBr plates.[7][8]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum, ensuring detection of the molecular ion peak and major fragment ions.

Mandatory Visualizations

Experimental and Analytical Workflows

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Recent studies have identified this compound as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various cellular processes, including xenobiotic metabolism and immune responses.[1] The canonical AhR signaling pathway is initiated by ligand binding in the cytoplasm, followed by translocation to the nucleus and subsequent gene transcription.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Conclusion

This compound is a heterocyclic compound with well-defined physical and chemical properties that make it a versatile intermediate in organic synthesis. Its preparation via the Fischer indole synthesis is a standard and effective method. The spectroscopic techniques of NMR, IR, and MS are essential for its characterization. Furthermore, its role as a ligand for the Aryl Hydrocarbon Receptor highlights its potential for biological activity and warrants further investigation in the context of drug discovery and development. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. biotage.com [biotage.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Automated extraction of chemical synthesis actions from experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2-Dimethylindole

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-Dimethylindole. Designed for researchers, scientists, and professionals in drug development, this document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and illustrates the structural relationships through a Graphviz diagram.

Spectral Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.44 - 7.39 | m | 2H | H-4, H-7 |

| 6.92 - 6.89 | m | 2H | H-5, H-6 |

| 6.15 | s | 1H | H-3 |

| 3.63 | s | 3H | N-CH₃ |

| 2.34 | s | 3H | C₂-CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| 136.57 | C-7a |

| 135.5 | C-2 |

| 128.3 | C-3a |

| 120.5 | C-5 |

| 119.8 | C-6 |

| 118.8 | C-4 |

| 108.7 | C-7 |

| 100.2 | C-3 |

| 29.5 | N-CH₃ |

| 12.9 | C₂-CH₃ |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal signal interference in the spectral regions of interest. Chloroform-d (CDCl₃) is a common choice.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm. If the solvent does not contain TMS, a small amount can be added.

2.2 NMR Spectrometer Setup and Data Acquisition

The following steps are performed on a modern NMR spectrometer, such as a Bruker Avance series instrument.[1][2][3][4]

-

Instrument Preparation:

-

Insert the sample tube into the spinner turbine and adjust the depth using a sample gauge.

-

Place the sample in the NMR magnet.

-

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved peaks. This can be done manually or automatically.

-

-

Tuning and Matching:

-

Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0 to 220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is standard.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

2.3 Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the solvent peak or the internal standard (TMS at 0 ppm).

-

Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Visualization of Structural Connectivity

The following diagram, generated using the DOT language, illustrates the logical relationship of the key structural features of this compound as determined by NMR spectroscopy.

Caption: Structural components of this compound identified by NMR.

References

Mass Spectrometry Analysis of 1,2-Dimethylindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Dimethylindole, a heterocyclic compound of interest in organic synthesis and drug discovery. This document outlines key quantitative data, detailed experimental protocols, and visual representations of analytical workflows and fragmentation patterns to support researchers in their analytical endeavors.

Core Data Presentation

The mass spectral data for this compound, primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is summarized below. The data highlights the characteristic molecular ion and the principal fragment ions, which are crucial for its identification and structural elucidation.

Table 1: Key Mass Spectral Data for this compound

| Ion Description | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

| Molecular Ion [M]+• | 145 | 99.9 |

| [M-H]+ | 144 | 95.1 |

| [M-CH3]+ | 130 | Not specified |

| [M-C2H3N]+ | 115 | 13.5 |

| Phenyl Cation [C6H5]+ | 77 | 13.0 |

Data sourced from NIST and PubChem databases.[1][2]

Experimental Protocols

While specific, validated protocols for this compound are not extensively published, the following methodologies are based on established practices for the analysis of indole (B1671886) derivatives and can be adapted for this compound.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: Dissolve a known quantity of this compound in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the instrument.

-

Instrumentation: A standard GC-MS system equipped with a capillary column is recommended.

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Mode: Splitless

-

-

Gas Chromatograph (GC):

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is advantageous for analyzing less volatile derivatives or for achieving higher sensitivity and selectivity, particularly in complex matrices.[3][5]

-

Sample Preparation: Prepare samples as described for GC-MS. For biological matrices, a protein precipitation step with ice-cold acetonitrile followed by centrifugation is recommended.[3]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Liquid Chromatograph (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for qualitative analysis.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a chemical standard like this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound under Electron Ionization (EI) primarily involves the loss of a hydrogen radical followed by the loss of a methyl group or rearrangement. The proposed pathway is depicted below.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages [mdpi.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1,2-Dimethylindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,2-dimethylindole, a heterocyclic compound of interest in organic synthesis and pharmaceutical research. The document details the characteristic vibrational modes of the molecule, outlines standard experimental protocols for spectral acquisition, and presents a logical workflow for analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.

For this compound (C₁₀H₁₁N), IR spectroscopy is instrumental in confirming its structural integrity. Key features include the aromatic C-H and C=C vibrations of the indole (B1671886) ring, the aliphatic C-H vibrations of the two methyl groups, and the characteristic C-N stretching modes. Notably, the spectrum of this compound is distinguished from that of unsubstituted indole by the presence of N-CH₃ vibrations and the absence of the N-H stretching band typically seen around 3400 cm⁻¹.

Quantitative Infrared Spectral Data

The infrared spectrum of this compound can be divided into several key regions. The table below summarizes the expected absorption bands and their corresponding vibrational assignments. These assignments are based on the known frequencies for indole derivatives and aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching (from the benzene (B151609) ring).[1][2] |

| 3000 - 2850 | Medium | Aliphatic C-H stretching (symmetric and asymmetric from N-CH₃ and C-CH₃ groups).[3] |

| 1620 - 1450 | Strong to Medium | Aromatic C=C ring stretching vibrations.[1][2] |

| 1470 - 1440 | Medium | C-H asymmetric bending in methyl (CH₃) groups. |

| 1380 - 1370 | Medium | C-H symmetric bending in methyl (CH₃) groups. |

| 1350 - 1250 | Medium to Strong | C-N stretching vibrations. |

| Below 1000 | Variable | C-H out-of-plane bending (=C-H) and other fingerprint region vibrations.[1] |

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols for FTIR Analysis

The acquisition of a high-quality IR spectrum of solid this compound can be achieved using several well-established techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

This classic transmission method involves dispersing the sample within a matrix of KBr, which is transparent to infrared radiation.[4]

Apparatus and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet-forming die

-

Hydraulic press

Procedure:

-

Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into an agate mortar.[5] Grind the mixture thoroughly for several minutes to reduce the particle size and ensure homogeneous distribution.[6]

-

Pellet Formation: Transfer the fine powder into a pellet die.

-

Pressing: Place the die into a hydraulic press. Apply a force of approximately 8-10 tons for several minutes.[7] The pressure causes the KBr to fuse into a transparent or translucent disc containing the sample.[6]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum using a pure KBr pellet should be recorded separately for correction.[5]

ATR is a popular modern technique that requires minimal to no sample preparation, making it rapid and efficient for analyzing solid samples directly.[8][9]

Apparatus and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

Procedure:

-

Background Scan: Before analyzing the sample, record a background spectrum with the clean, empty ATR crystal surface. This accounts for any ambient atmospheric or instrumental absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the surface of the ATR crystal.

-

Apply Pressure: Use the built-in pressure clamp to press the sample firmly against the crystal.[9] This ensures good optical contact, which is essential for creating the evanescent wave that penetrates the sample.[10][11]

-

Data Acquisition: Collect the IR spectrum. The IR beam is directed through the crystal and reflects off the internal surface, interacting with the sample at the point of contact.[10] The resulting attenuated beam is directed to the detector.[11]

-

Cleaning: After the measurement, retract the pressure clamp and thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the infrared spectrum of this compound.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By identifying characteristic absorption bands corresponding to its aromatic and aliphatic components, researchers can efficiently verify the identity and purity of the compound. The choice between KBr and ATR sample preparation methods allows for flexibility depending on the analytical requirements, with ATR offering a significant advantage in speed and simplicity. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the synthesis, analysis, and application of this important indole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Infrared Spectroscopy (IR) - Overview & Interpretation | PPTX [slideshare.net]

- 4. What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis? Achieve High-Quality Ftir Spectra With Ease - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 7. azom.com [azom.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. s4science.at [s4science.at]

An In-depth Technical Guide to the Solubility of 1,2-Dimethylindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Dimethylindole, a heterocyclic organic compound of interest in pharmaceutical and chemical synthesis. Due to a lack of extensive published quantitative data on its solubility in various organic solvents, this document summarizes the available qualitative information and presents detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound (CAS No. 875-79-6) is a derivative of indole (B1671886) with the molecular formula C₁₀H₁₁N. Its structure, featuring a fused bicyclic system of a benzene (B151609) and a pyrrole (B145914) ring with two methyl substitutions, influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in reaction chemistry, formulation development, and purification processes.

Solubility Profile of this compound

Current literature and chemical databases provide limited quantitative solubility data for this compound in organic solvents. The available information is primarily qualitative, indicating its general behavior in different solvent classes.

Qualitative Solubility:

This compound is generally described as being soluble in several common organic solvents. This is attributed to its predominantly non-polar, hydrocarbon-like structure.[1] Solvents in which it is reported to be soluble include:

Conversely, it exhibits poor or slight solubility in water due to its hydrophobic nature.[1]

Quantitative Solubility Data:

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in the aforementioned organic solvents. However, a single quantitative value for its solubility in water has been reported.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Solvent Class | Solubility (at standard conditions) |

| Water | Protic | 311 mg/L[2] |

| Ethanol | Protic Alcohol | Soluble[1] |

| Dichloromethane | Halogenated Hydrocarbon | Soluble |

| Chloroform | Halogenated Hydrocarbon | Soluble[1] |

| Acetone | Ketone | Soluble[1] |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data for this compound in specific organic solvents of interest, this section outlines detailed methodologies for common and reliable experimental techniques.

3.1. Equilibrium and Kinetic Solubility

It is important to distinguish between thermodynamic (equilibrium) and kinetic solubility.

-

Thermodynamic solubility is the concentration of a solute in a saturated solution when the solid phase is in equilibrium with the solution phase. The shake-flask method is the gold standard for determining this value.[3]

-

Kinetic solubility refers to the concentration at which a compound, often dissolved in a stock solvent like DMSO first, precipitates when added to an aqueous buffer. This is a high-throughput method often used in early drug discovery.[3]

The following protocols focus on determining the thermodynamic solubility.

3.2. Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[3][4]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for concentration measurement (e.g., UV/Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a conical flask or vial. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent.

-

Seal the container to prevent solvent evaporation.

-

Place the container in an orbital shaker or on a magnetic stirrer, maintaining a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

Once equilibrium is established, allow the mixture to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then filter it using a syringe filter chemically compatible with the solvent.

-

Accurately dilute the filtered saturated solution to a concentration within the working range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (see sections 3.3, 3.4, or 3.5).

-

Calculate the solubility by taking the dilution factor into account. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

3.3. Gravimetric Analysis

Principle: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.[5][6][7][8]

Procedure:

-

Prepare a saturated solution of this compound using the shake-flask method described above.

-

Accurately pipette a known volume of the clear, filtered supernatant into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's boiling point can be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (below the melting point of this compound) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The weight of the solute is the final weight of the dish minus the initial tare weight.

-

Calculate the solubility by dividing the mass of the solute by the volume of the solution used.

3.4. UV/Vis Spectrophotometry

Principle: This technique relies on the absorption of ultraviolet or visible light by the solute, as described by the Beer-Lambert Law.[9][10] A calibration curve of absorbance versus concentration is first established using standard solutions of known concentrations.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV/Vis spectrophotometer to find the wavelength at which it shows maximum absorbance.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent.

-

Perform a series of accurate serial dilutions to obtain several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution using the shake-flask method.

-

Accurately dilute the filtered supernatant to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in that solvent.

3.5. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[11][12][13] Similar to UV/Vis spectroscopy, it requires the generation of a standard curve.

Procedure:

-

Develop an HPLC Method: Develop a suitable HPLC method (e.g., reverse-phase HPLC with a C18 column) that can effectively separate this compound from any potential impurities. The mobile phase should be chosen to ensure good peak shape and retention time. A UV detector is commonly used.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (this can be the mobile phase).

-

Create a series of standard solutions by serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve and determine its linear equation.

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution using the shake-flask method.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

-

Calculate Solubility: Use the calibration curve equation to determine the concentration of the diluted sample. The solubility is then calculated by multiplying this concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. parchem.com [parchem.com]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. britannica.com [britannica.com]

- 8. scribd.com [scribd.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity and Stability of 1,2-Dimethylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylindole is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules.[1][2] Its unique bicyclic structure, composed of a fused benzene (B151609) and pyrrole (B145914) ring, imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science.[3] This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.20 g/mol | [4] |

| Appearance | Light yellow crystalline powder | [5] |

| Melting Point | 55-58 °C | [4] |

| Boiling Point | 280 °C | [6] |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and dichloromethane | [3][6] |

| Vapor Pressure | 0.01 mmHg | [5] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR | Spectral data available. |

| Mass Spec. | Key fragments observed at m/z 145 (M+), 144, 115, 77.[5] |

Reactivity Profile

This compound exhibits a rich and varied reactivity profile, primarily centered around the electron-rich pyrrole ring. It readily participates in electrophilic substitution reactions and can also undergo oxidation and reduction under specific conditions.

Electrophilic Aromatic Substitution

The indole (B1671886) nucleus is highly susceptible to electrophilic attack, with substitution preferentially occurring at the C3 position. The presence of methyl groups at the N1 and C2 positions influences the regioselectivity and reactivity of the molecule.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. In the case of this compound, this reaction provides a straightforward route to this compound-3-carboxaldehyde, a valuable synthetic intermediate.

Reaction Workflow:

Figure 1: General workflow for the Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Synthesis of this compound-3-carboxaldehyde [7]

This protocol is adapted from the general procedure for the Vilsmeier-Haack formylation of indoles.

-

In a flask equipped with a dropping funnel and a stirrer, cool dimethylformamide (DMF) to 0 °C.

-

Slowly add an equimolar amount of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.

-

Dissolve this compound in anhydrous DMF.

-

Add the solution of this compound dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 85-90 °C for 5-8 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Neutralize the mixture with a saturated sodium carbonate solution until a solid precipitates.

-

Filter the solid, wash with water, and dry to obtain this compound-3-carboxaldehyde.

Quantitative Data:

| Reactant | Product | Yield | Reference |

| This compound | This compound-3-carboxaldehyde | High (exact yield not specified for this specific substrate in the cited literature) | [7] |

Oxidation

This compound is susceptible to oxidation, particularly by strong oxidizing agents. The outcome of the oxidation can vary depending on the oxidant and reaction conditions.

Experimental Protocol: Oxidation with Potassium Permanganate (B83412)

This is a general procedure for the oxidation of organic compounds and can be adapted for this compound.

-

Dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate (KMnO₄) dropwise with vigorous stirring.

-

Monitor the reaction by observing the disappearance of the purple color of the permanganate.

-

Once the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite solution).

-

Filter the manganese dioxide precipitate.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the product.

Note: The specific oxidation products of this compound with KMnO₄ are not detailed in the provided search results and would require experimental characterization.

Reduction

The pyrrole ring of this compound can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative under catalytic hydrogenation conditions.

Logical Relationship for Catalytic Hydrogenation:

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

The Electronic Properties of the 1,2-Dimethylindole Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of the 1,2-dimethylindole ring system. This important heterocyclic scaffold is a key component in a variety of functional materials and pharmacologically active compounds. Understanding its electronic behavior is crucial for the rational design of novel molecules in the fields of organic electronics and medicinal chemistry. This document summarizes key spectroscopic and electrochemical characteristics, outlines relevant experimental protocols, and provides visualizations of the underlying principles.

Spectroscopic Properties

The electronic absorption and emission spectra of indole (B1671886) derivatives are characterized by transitions between π-orbitals of the aromatic system. The position and intensity of these transitions are sensitive to the substitution pattern on the indole ring and the solvent environment.

UV-Vis Absorption Spectroscopy

Fluorescence Spectroscopy

Indole derivatives are often fluorescent, and their emission properties are also influenced by the nature of the substituents and the polarity of the solvent. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for applications in fluorescence imaging and sensing. The quantum yield is determined relative to a standard with a known quantum yield.[1]

Table 1: Illustrative Photophysical Data for Indole Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) |

| Indole | Water | 285 | 340-350 | 0.264[2] |

| 3-Methylindole | Water | 280 | 365 | 0.347[2] |

| L-Tryptophan | Water | 280 | 340-350 | 0.145[2] |

Note: This table provides data for related indole compounds to illustrate typical values. Specific experimental data for this compound is not available in the reviewed literature.

Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical behavior of this compound provides direct insight into its electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the electron-donating and electron-accepting properties of the molecule, which in turn govern its reactivity and its suitability for applications in organic electronics.

Cyclic voltammetry is a powerful technique to probe the redox potentials of a molecule. The oxidation potential is related to the HOMO energy level, while the reduction potential is related to the LUMO energy level.

Table 2: Electrochemical Data and Frontier Orbital Energies (Illustrative for Indole Derivatives)

| Compound | Oxidation Potential (Eox vs. Fc/Fc+) | Reduction Potential (Ered vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |

| Indole Derivative A | Value | Value | Calculated Value | Calculated Value |

| Indole Derivative B | Value | Value | Calculated Value | Calculated Value |

Note: This table is a template. Specific experimental cyclic voltammetry data for this compound is not available in the reviewed literature. The values would be determined experimentally.

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram using the following empirical formulas:

EHOMO = -e (Eoxonset + 4.8) (eV) ELUMO = -e (Eredonset + 4.8) (eV)

Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, relative to the Fc/Fc+ redox couple.

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and the fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)[1]

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock solution, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. Prepare a similar series of dilutions for the quantum yield standard.

-

UV-Vis Absorption Measurement: Record the absorption spectrum of each dilution for both the sample and the standard. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Emission Measurement: Excite the sample and standard solutions at the same wavelength, preferably at the λabs of the sample. Record the emission spectra, ensuring the emission is collected over the entire fluorescence range.

-

Quantum Yield Calculation: The relative fluorescence quantum yield (Φf) is calculated using the following equation[1]:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

A plot of integrated fluorescence intensity versus absorbance for the series of dilutions should be linear, and the gradient of this plot can be used for a more accurate calculation.[1]

-

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound and estimate the HOMO and LUMO energy levels.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Potentiostat

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the solvent containing the supporting electrolyte.

-

Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Measurement: Assemble the three-electrode cell and connect it to the potentiostat. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate is typically 50-100 mV/s.

-

Data Analysis: Determine the onset potentials for the first oxidation and reduction peaks. If a ferrocene/ferrocenium (Fc/Fc⁺) internal standard is used, reference the potentials to the Fc/Fc⁺ couple. Calculate the HOMO and LUMO energies using the equations provided in Section 2.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and properties of molecules like this compound. These calculations can provide valuable information that complements experimental data.

Methodology for DFT Calculations

A common approach for studying the electronic properties of indole derivatives involves geometry optimization followed by the calculation of molecular orbitals and electronic transitions.

Protocol:

-

Geometry Optimization: The molecular structure of this compound is optimized using a functional such as B3LYP with a basis set like 6-31G(d,p).[3]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

-